molecular formula C14H16N2S2 B1207773 Cyanacure CAS No. 52411-33-3

Cyanacure

Cat. No.: B1207773
CAS No.: 52411-33-3
M. Wt: 276.4 g/mol
InChI Key: BSYVFGQQLJNJJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyanacure, also known as 1,2-bis(2-aminophenylthio)ethane, is an amine curing agent . It is used with the pre-polymer Adiprene® L-100 in various hand-mixed polyurethane formulations . The primary targets of this compound are the polymers that it helps to cure, specifically by reacting with the pre-polymers to form a cross-linked network, thereby solidifying the material .

Mode of Action

This compound interacts with its targets (the pre-polymers) through a chemical reaction known as curing. This process involves the formation of covalent bonds between the this compound and the pre-polymers, resulting in a cross-linked network . This cross-linking changes the physical properties of the material, transforming it from a liquid or soft solid into a hard, durable material .

Pharmacokinetics

It has been noted that this compound can be toxic when a large dose is applied to the skin of mice . This suggests that this compound can be absorbed through the skin and may have systemic effects .

Result of Action

The primary result of this compound’s action in industrial applications is the curing of polymers, resulting in a hard, durable material . In biological systems, this compound has been shown to have mutagenic properties, suggesting that it may cause genetic changes .

Action Environment

The action of this compound is influenced by various environmental factors. In industrial applications, the curing process can be affected by temperature, humidity, and the presence of other chemicals . In biological systems, the effects of this compound may be influenced by factors such as the presence of other chemicals, the physiological state of the organism, and the specific genetic makeup of the cells .

Biochemical Analysis

Biochemical Properties

Cyanacure plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to induce ethoxyresorufin O-deethylase (EROD) activity in rat liver, which is an enzyme involved in the metabolism of xenobiotics . This compound’s interaction with EROD suggests that it may influence the detoxification processes in the liver. Additionally, this compound has been found to be mutagenic in Salmonella typhimurium strain TA100, indicating its potential to cause genetic mutations .

Cellular Effects

This compound affects various types of cells and cellular processes. In rat liver cells, it has been observed to induce EROD activity, which is indicative of its role in the metabolism of foreign compounds . This compound’s mutagenic properties suggest that it can cause genetic mutations, potentially leading to carcinogenesis. Furthermore, studies have shown that this compound can be toxic to skin cells in hairless mice, highlighting its potential adverse effects on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It induces EROD activity by binding to the enzyme and enhancing its catalytic function . This interaction likely involves the activation of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This compound’s mutagenic properties are attributed to its ability to cause DNA damage, leading to genetic mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce EROD activity in rat liver cells within a short period

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hairless mice, high doses of this compound have been found to be toxic, causing significant adverse effects on skin cells . Lower doses, however, did not show the same level of toxicity. These findings suggest that there is a threshold dose above which this compound becomes harmful to cellular health.

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of xenobiotics. It interacts with cytochrome P450 enzymes, particularly those involved in the EROD activity . This interaction facilitates the metabolism of foreign compounds, aiding in their detoxification and elimination from the body. This compound’s role in these pathways highlights its potential impact on metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanacure involves the reaction of 2-aminothiophenol with 1,2-dichloroethane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:

2C6H4NH2SH+ClCH2CH2ClC6H4NH2S-CH2CH2S-C6H4NH22 \text{C}_6\text{H}_4\text{NH}_2\text{SH} + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{NH}_2\text{S-CH}_2\text{CH}_2\text{S-C}_6\text{H}_4\text{NH}_22C6​H4​NH2​SH+ClCH2​CH2​Cl→C6​H4​NH2​S-CH2​CH2​S-C6​H4​NH2​

Properties

IUPAC Name

2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVFGQQLJNJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051495
Record name 2,2'-(Ethylenedithio)dianiline
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White or light tan powder with an ester odor; [Air Products and Chemicals MSDS]
Record name Cyanacure
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CAS No.

52411-33-3
Record name 1,2-Bis[2-aminophenylthio]ethane
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Record name Cyanacure
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Record name Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis-
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Record name 2,2'-(Ethylenedithio)dianiline
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Record name 2,2'-(ethylenedithio)dianiline
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Synthesis routes and methods

Procedure details

A 4-necked, 1-L flask was fitted with a reflux condenser, nitrogen line, mechanical stirrer (PTFE bearing and paddle), thermocouple, pressure-equilibrated dropping funnel, and a mantle. The flask was charged with 300 mL of isopropyl alcohol followed by 42.0 g of potassium hydroxide. The mixture was stirred under nitrogen at ca. 300 rpm until the KOH was partially dissolved. 88.86 g of 2-aminothiophenol was then added over 1.25 r. This was accompanied by an exotherm and the formation of a suspension of the potassium salt. 99.71 g of 1,2-diiodoethane suspended in 200 mL isopropanol at 50° C. was then added over ca. 0.25 hr. The resultant suspension was heated at 80° C. for 8.9 h. The reaction mixture was filtered hot through Whatman GF/A paper. The filter cake was washed with 100 mL isopropanol. The weight of the filter cake was 95.25 g. The filtrate crystallized while cooling overnight to room temperature. The crystals were isolated by suction filtration through Whatman #1 paper. The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath) to afford 57.32 g (58.5%) of a yellow solid.
[Compound]
Name
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300 mL
Type
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Reaction Step Two
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Name
PTFE
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Type
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Reaction Step Three
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42 g
Type
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Reaction Step Four
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88.86 g
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200 mL
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Reaction Step Ten
Yield
58.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cyanacure affect rat liver drug-metabolizing enzymes compared to other potential substitutes for 4,4'-methylene bis(2-chloroaniline)?

A2: this compound exposure led to a two-fold increase in ethoxyresorufin O-deethylase (EROD) activity in rat liver cells. [] EROD is a key enzyme involved in the metabolism of xenobiotics, including drugs and environmental pollutants. Its induction suggests that this compound can alter the metabolic capacity of the liver, potentially impacting the processing of other compounds. Compared to Ethacure 300, which caused a 28-fold induction of EROD, the effect of this compound appears to be less pronounced. [] Polacure 740M, in contrast, did not affect EROD activity. [] This suggests a spectrum of effects on drug-metabolizing enzymes among these potential substitutes, with this compound exhibiting a moderate level of induction compared to Ethacure 300 and Polacure 740M.

Q2: How does this compound perform in material compatibility tests, specifically its interaction with common materials encountered during weapon disassembly?

A3: In material compatibility tests, this compound, when formulated as an Adiprene Cyanacured elastomer, exhibited significant changes in hardness and physical properties when exposed to 2-propyl alcohol. [] This suggests that this compound-based elastomers may not be suitable for use in environments where contact with 2-propyl alcohol is expected, as the alcohol's presence can compromise the material's integrity. Interestingly, Duxseal and Sylgard 186 grease did not have a significant effect on the elastomer's properties. [] This highlights the importance of considering specific material interactions when selecting elastomers for particular applications, especially in sensitive environments like weapon disassembly.

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